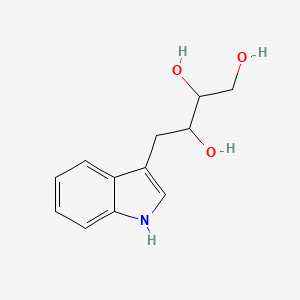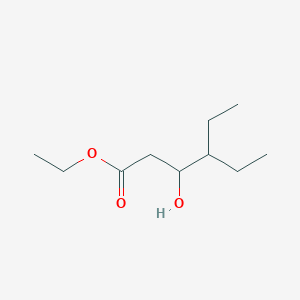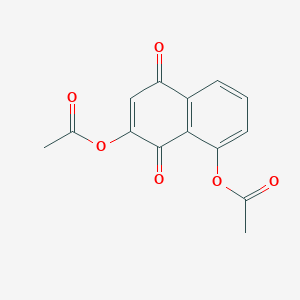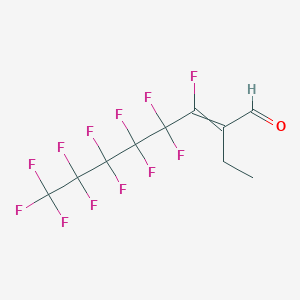
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a carbon chain. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal typically involves the fluorination of an appropriate precursor. One common method is the direct fluorination of 2-ethyl-oct-2-enal using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of fluorinated compounds while minimizing the risk of side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanoic acid.
Reduction: 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is primarily influenced by the presence of fluorine atoms, which can alter the electronic properties of the molecule. The high electronegativity of fluorine can lead to strong interactions with biological targets, such as enzymes and receptors, potentially inhibiting or modifying their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanol: Similar structure but with an alcohol group instead of an aldehyde.
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctane: Similar structure but fully saturated without the double bond.
Uniqueness
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is unique due to the presence of both an aldehyde group and multiple fluorine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
61282-83-5 |
|---|---|
Molecular Formula |
C10H6F12O |
Molecular Weight |
370.13 g/mol |
IUPAC Name |
2-ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal |
InChI |
InChI=1S/C10H6F12O/c1-2-4(3-23)5(11)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h3H,2H2,1H3 |
InChI Key |
INASZJPFWJZLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
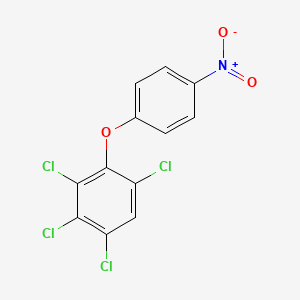
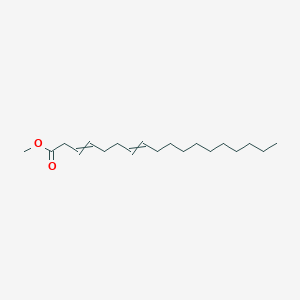
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

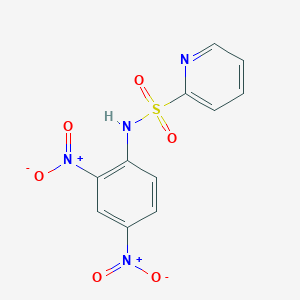
![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)


